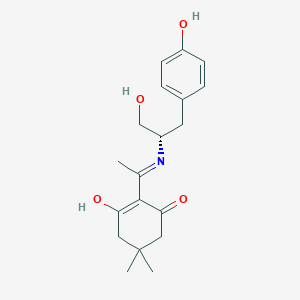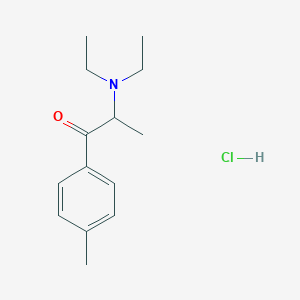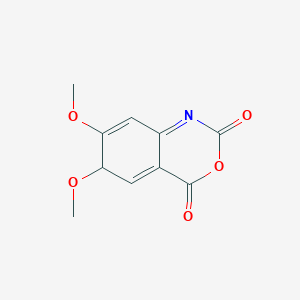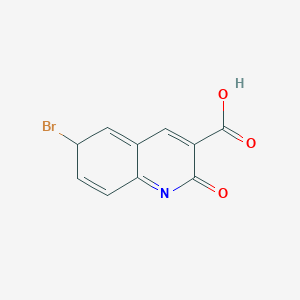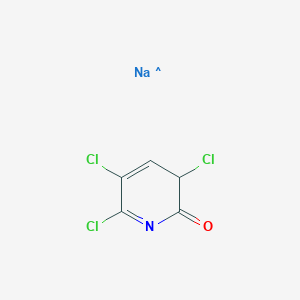![molecular formula C9H12N2O5 B12357004 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione involves the functionalization of alcohols using reagents such as SelectfluorTM reagent F–TEDA–BF4 and an organonitrile . The reaction conditions typically involve inert atmospheres and controlled temperatures to ensure the stability and purity of the final product .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves the use of small, electrophilic chemical probes that react with specific functional groups to yield the desired product .
Chemical Reactions Analysis
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Substitution reactions can occur at the nitro group, where nucleophiles replace the nitro group with other functional groups.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is widely used in scientific research, particularly in the field of RNA structure analysis. It serves as an in vivo SHAPE-MaP reagent for live cell RNA structure analysis at single nucleotide resolution . This compound reacts with the 2′-hydroxyl group of RNA, providing insights into RNA structure and interactions. It is also used in mutational profiling (MaP) to obtain quantitative nucleotide measurements for entire transcriptomes .
In addition to its applications in RNA research, this compound is used in the design of RNA-targeting small-molecule drugs, deepening the understanding of RNA interactions and regions that may be exploited for therapeutic purposes .
Mechanism of Action
The mechanism of action of 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione involves its interaction with the 2′-hydroxyl group of RNA. The compound acts as an electrophilic probe, reacting with the hydroxyl group to provide structural insights into RNA . This reaction is crucial for understanding RNA interactions and designing RNA-targeting drugs.
Comparison with Similar Compounds
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is unique in its ability to provide high-resolution RNA structure analysis. Similar compounds include:
1-Methyl-7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione: Another RNA SHAPE probe with similar applications.
Naphthalene derivatives: Compounds such as γ-Cadinene and other naphthalene derivatives have different applications but share some structural similarities.
These compounds differ in their specific applications and reactivity, highlighting the uniqueness of this compound in RNA research.
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h5-7H,2-4H2,1H3 |
InChI Key |
SRIXBEZFUSBEQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(CCC2C(=O)OC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


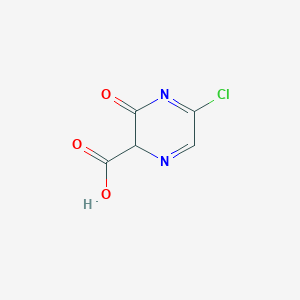
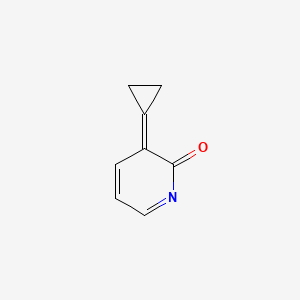
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)
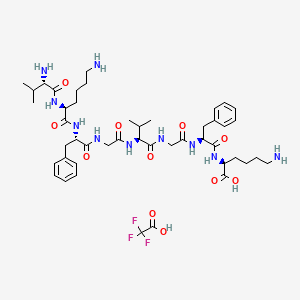
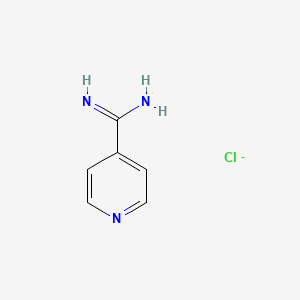

![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)


